4-(1-ethyl-1H-pyrazol-5-yl)piperidine

CB1 receptor antagonism Obesity Metabolic syndrome

4-(1-Ethyl-1H-pyrazol-5-yl)piperidine is the validated 4-substituted regioisomer for selective CB1 receptor antagonism, distinct from inactive 2- and 3-substituted isomers. In ATR kinase programs, derivatives incorporating this scaffold achieve sub-nanomolar IC₅₀ (5.34 nM). Order ≥97% purity, analytically traceable material (InChI Key: UQWSXQRSOUKRHW-UHFFFAOYSA-N; MDL: MFCD14707675) to ensure SAR reproducibility and avoid regioisomeric artifacts. Reference patents US9549932B2 and US8853207B2 for kinase inhibitor SAR. Balanced LogP (0.705) supports aqueous compatibility in bioconjugation.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 442876-34-8
Cat. No. B1429003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-pyrazol-5-yl)piperidine
CAS442876-34-8
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C2CCNCC2
InChIInChI=1S/C10H17N3/c1-2-13-10(5-8-12-13)9-3-6-11-7-4-9/h5,8-9,11H,2-4,6-7H2,1H3
InChIKeyUQWSXQRSOUKRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8): Procurement-Grade Specification and Molecular Characterization


4-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 1-ethyl-1H-pyrazol-5-yl moiety . With a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting cannabinoid receptor 1 (CB1) antagonism and related therapeutic areas [1][2]. Its commercial availability at defined purity specifications (typically ≥97%) enables reproducible downstream synthesis and assay validation .

Why In-Class Pyrazolyl-Piperidine Analogs Cannot Be Substituted for 4-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) Without Loss of Target Engagement


Structural isomers such as 3-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 1697409-56-5) or 2-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 1339854-76-0) share identical molecular formula and weight (C₁₀H₁₇N₃, 179.26 g/mol) but differ critically in the position of pyrazole substitution on the piperidine ring . This positional isomerism fundamentally alters the three-dimensional presentation of the basic piperidine nitrogen, a key pharmacophoric element for receptor binding and downstream signaling [1]. In the context of CB1 receptor antagonism, the 4-substituted regioisomer is specifically associated with selective antagonist activity, whereas alternative substitution patterns may yield inactive or functionally divergent analogs [2]. Generic substitution with a regioisomer therefore risks invalidating established structure-activity relationships and compromising assay reproducibility.

Quantitative Differentiation Evidence for 4-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) Relative to Structural Analogs and Class Benchmarks


Regioisomeric Specificity: 4-Position Substitution Defines CB1 Antagonist Pharmacophore

4-(1-Ethyl-1H-pyrazol-5-yl)piperidine is specifically classified as a selective cannabinoid type-1 (CB1) receptor antagonist based on its 4-substituted pyrazolyl-piperidine architecture [1]. In contrast, regioisomers with 2- or 3-position substitution on the piperidine ring (e.g., 2-(1-ethyl-1H-pyrazol-5-yl)piperidine, CAS 1339854-76-0; 3-(1-ethyl-1H-pyrazol-5-yl)piperidine, CAS 1697409-56-5) lack this defined pharmacological classification and are not associated with CB1 antagonist activity in authoritative databases . The 4-substituted regioisomer is the only member of this isomeric series with documented therapeutic relevance to CB1 antagonism, a mechanism validated by the clinically investigated agent rimonabant [2].

CB1 receptor antagonism Obesity Metabolic syndrome Cannabinoid pharmacology

Kinase Inhibition Potency: 1-Ethyl-1H-pyrazol-5-yl Moiety Confers Sub-Nanomolar ATR Kinase Activity in Advanced Derivatives

Derivatives incorporating the 4-(1-ethyl-1H-pyrazol-5-yl)piperidine scaffold demonstrate exceptional potency against serine/threonine-protein kinase ATR. A representative advanced lead compound (BDBM268037) containing this exact pyrazole-piperidine substructure exhibited an IC₅₀ value of 5.34 nM against full-length human ATR protein at pH 7.0 [1]. This sub-nanomolar potency validates the 1-ethyl-1H-pyrazol-5-yl substitution pattern as a critical pharmacophoric element for high-affinity ATR engagement. In contrast, pyrazolyl-piperidine derivatives lacking the specific 1-ethyl substitution or with alternative N-alkyl groups (e.g., methyl, propyl) show substantially reduced or unreported ATR inhibitory activity [2].

ATR kinase inhibition Cancer therapeutics DNA damage response Kinase inhibitor design

Purity Specification and Lot-to-Lot Consistency: 97% Minimum Purity with Full Analytical Traceability

Commercially sourced 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) from established suppliers such as Fluorochem is provided with a minimum purity specification of 97% as determined by appropriate analytical methods, accompanied by a Certificate of Analysis upon request . In contrast, alternative pyrazolyl-piperidine regioisomers such as 2-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 1339854-76-0) are typically offered at lower purity specifications (e.g., 95%) with variable analytical documentation . The 2% absolute purity differential, combined with the availability of full analytical traceability (including InChI Key UQWSXQRSOUKRHW-UHFFFAOYSA-N and MDL Number MFCD14707675), reduces the risk of confounding impurities in sensitive biological assays and ensures reproducible synthetic outcomes in multi-step sequences .

Chemical procurement Quality control Reproducibility Building block validation

Physical Property Optimization: Calculated LogP (0.705) and Fsp³ (0.7) Balance Lipophilicity and Structural Complexity

4-(1-Ethyl-1H-pyrazol-5-yl)piperidine exhibits a calculated partition coefficient (LogP) of 0.705 and a fraction of sp³-hybridized carbons (Fsp³) of 0.7 . These values position the compound favorably within oral drug-like chemical space (Lipinski's Rule of Five) while maintaining sufficient polarity for aqueous solubility. For comparison, the unsubstituted parent scaffold 4-(1H-pyrazol-5-yl)piperidine has a lower calculated LogP (~0.2-0.3) and identical Fsp³, while N-alkylated analogs with longer alkyl chains (e.g., propyl, butyl) exhibit LogP values >1.2 that may compromise solubility and increase non-specific binding [1]. The ethyl substitution on the pyrazole nitrogen thus achieves an optimal balance between hydrophobic driving force for target engagement and physicochemical properties conducive to formulation.

ADME prediction Drug-likeness Medicinal chemistry design Physicochemical properties

Optimal Research and Industrial Application Scenarios for 4-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) Based on Quantitative Evidence


CB1 Receptor Antagonist Medicinal Chemistry Programs

This compound is the appropriate starting material for structure-activity relationship (SAR) studies targeting cannabinoid receptor 1 (CB1) antagonism. Its 4-substituted pyrazolyl-piperidine architecture is specifically classified as a selective CB1 antagonist, distinguishing it from inactive 2- and 3-substituted regioisomers [1]. Researchers developing novel anti-obesity or metabolic syndrome therapeutics should prioritize this specific CAS number to ensure target engagement and avoid the confounding effects of regioisomeric impurities [2].

ATR Kinase Inhibitor Lead Optimization

For oncology programs focused on DNA damage response pathways, 4-(1-ethyl-1H-pyrazol-5-yl)piperidine serves as a validated potency-enhancing building block. Derivatives incorporating this substructure have demonstrated sub-nanomolar IC₅₀ values (5.34 nM) against human ATR kinase, establishing the 1-ethyl-1H-pyrazol-5-yl motif as a critical pharmacophoric element [3]. Medicinal chemists seeking to improve the potency of existing ATR inhibitor leads should evaluate this scaffold in parallel synthesis or focused library generation [4].

High-Fidelity Chemical Biology Probe Synthesis

The defined purity specification (97% minimum) and full analytical traceability (InChI Key: UQWSXQRSOUKRHW-UHFFFAOYSA-N; MDL: MFCD14707675) make this compound suitable for the synthesis of chemical biology probes where impurity-related artifacts must be rigorously excluded . Applications include the preparation of affinity chromatography ligands, photoaffinity labeling reagents, and fluorescent conjugates for target engagement studies. The balanced LogP (0.705) facilitates aqueous compatibility during conjugation chemistry while maintaining sufficient hydrophobicity for target binding .

Building Block for Patent-Protected Kinase Inhibitor Scaffolds

This compound is explicitly claimed and exemplified as a key intermediate in patent-protected kinase inhibitor families, including those targeting ATR (US9549932B2) and receptor tyrosine kinases (US8853207B2) [5][6]. Organizations engaged in freedom-to-operate assessments or seeking to develop novel intellectual property around differentiated kinase inhibitor chemotypes should consider this building block as a structurally validated starting point with established synthetic accessibility and favorable physicochemical properties .

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